Bis(2-ethoxyethoxy) barium
Description
Evolution and Significance of Metal-Organic Precursors in Functional Materials Science
The field of materials science has been significantly advanced by the development of metal-organic precursors, which are compounds containing a central metal atom bonded to organic ligands. These precursors are pivotal in creating a wide array of functional materials, including thin films, nanoparticles, and porous frameworks. Initially, simple metal salts and halides were common starting materials, but achieving precise control over the final material's stoichiometry, morphology, and properties proved challenging.
The advent of metal-organic frameworks (MOFs) in the 1990s marked a revolutionary step. mdpi.com MOFs are crystalline materials composed of metal ions or clusters linked by organic molecules, offering highly tunable porosity and vast surface areas. mdpi.comrsc.org This tunability allows for the design of materials with specific functionalities for applications in gas storage, separation, catalysis, and chemical sensing. mdpi.com
Beyond their direct use, metal-organic compounds, including MOFs, have emerged as versatile precursors or sacrificial templates for fabricating advanced functional materials. nih.govacs.org Through processes like calcination or pyrolysis, these precursors can be transformed into metal oxides, metal nanoparticles, or carbon-metal hybrids with controlled nanostructures. rsc.orgrsc.org This derived-materials approach offers significant advantages in controlling the composition and structure, overcoming issues like low conductivity and stability that can affect pristine MOF-based materials in electrochemical applications. nih.gov The ability to design precursors at the molecular level provides unprecedented control over the properties of the final material, making them indispensable in technologies for energy storage and conversion. nih.govrsc.org
The Role of Alkoxides and Ethereal Ligands in Barium Precursor Design
The design of suitable precursors for group 2 elements, particularly barium, presents unique challenges for applications like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). nih.gov These techniques require precursors that are both volatile and thermally stable. However, barium's large atomic radius and high coordination sphere preference often lead to the formation of stable, non-volatile oligomeric or polymeric structures. nih.govacs.org
To counteract this, precursor design strategies focus on saturating the metal's coordination sphere to create monomeric or, at most, dimeric complexes with enhanced volatility. This is where alkoxide and ethereal ligands play a crucial role. Alkoxides are organic ligands containing a metal-oxygen bond (M-O-R). Ethereal ligands, such as glymes (glycol dimethyl ethers), contain flexible ether chains that can chelate or "wrap around" the large barium ion. nih.gov
The use of sterically bulky ligands, such as β-diketonates, in combination with neutral coordinating ligands like glymes or aminoalkoxides, has proven to be an effective strategy. acs.orgacs.org These "heteroleptic" complexes, which contain different types of ligands, benefit from the distinct properties of each. For instance, the β-diketonate group contributes to volatility, while the ethereal or aminoalkoxide ligand helps to prevent oligomerization. acs.org The stabilization of titanium alkoxide precursors with ligands like acetylacetone (B45752) has been shown to result in more homogeneous mixing of titanium and barium precursors, leading to denser films with improved dielectric properties. utwente.nl This highlights the critical influence of ligand choice on the precursor's behavior and the final material's quality.
Defining the Research Scope: Bis(2-ethoxyethoxy)barium and Analogous Barium Complexes
This article focuses specifically on Bis(2-ethoxyethoxy)barium , a barium alkoxide complex. Its structure, featuring two 2-ethoxyethanolate ligands, positions it within the class of precursors designed to leverage ethereal functionalities for improved properties. The 2-ethoxyethoxy group acts as a chelating alkoxide ligand, where the ether oxygen can coordinate intramolecularly to the barium center. This is a classic strategy to inhibit the intermolecular association that plagues simpler barium alkoxides. Bis(2-ethoxyethoxy)barium has been used as a starting material in the synthesis of mixed-metal complexes.
To fully understand the context of Bis(2-ethoxyethoxy)barium, it is essential to consider it alongside analogous barium complexes developed for similar purposes. Research in this area is rich with examples of heteroleptic barium compounds designed for enhanced volatility and stability, making them suitable as MOCVD or ALD precursors. These complexes often feature a combination of a primary ligand, typically a β-diketonate, and a neutral, coordinating ligand.
Recent studies have explored novel heteroleptic barium complexes using ligands such as tetradentate aminoalkoxides combined with a β-diketonate. acs.orgresearchgate.net These complexes can form dimeric structures with high volatility, capable of sublimation at reduced pressure, making them promising candidates for thin-film deposition. researchgate.net Another approach involves the use of silyl (B83357) ethers and β-diketonates, which have also yielded monomeric, volatile barium complexes. nih.govacs.org By comparing the structure and properties of Bis(2-ethoxyethoxy)barium with these advanced heteroleptic systems, we can better appreciate the chemical principles guiding the design of next-generation barium precursors.
Interactive Data Table: Comparison of Selected Barium Precursors
| Precursor Name | Ligand 1 | Ligand 2 | Structure Type | Reported Volatility |
| [Ba(ddemap)(tmhd)]₂ | ddemapH | tmhd | Dimer acs.orgresearchgate.net | Sublimes at 160 °C (0.5 Torr) acs.orgresearchgate.net |
| Ba(dmts)(hfac)₂ | dmts | hfac | Monomer nih.govacs.org | Sublimes at 110 °C (1 Torr) nih.govacs.org |
| Ba(thd)₂ | thd | N/A | Oligomeric | Volatile acs.org |
| Bis(2-ethoxyethoxy)barium | 2-ethoxyethanol (B86334) | N/A | Not specified | Used in solution |
Structure
3D Structure of Parent
Properties
IUPAC Name |
barium(2+);2-ethoxyethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9O2.Ba/c2*1-2-6-4-3-5;/h2*2-4H2,1H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXRGQPXPCQKSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC[O-].CCOCC[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562285 | |
| Record name | Barium bis(2-ethoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130812-47-4 | |
| Record name | Barium bis(2-ethoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Coordination Chemistry of Bis 2 Ethoxyethoxy Barium Complexes
Spectroscopic Analysis of Barium-Ligand Interactions
Spectroscopic techniques are fundamental in understanding the nature of the interaction between the barium cation and the 2-ethoxyethoxy ligand. These methods provide insights into the molecular structure and the functional groups involved in coordination.
For bis(2-ethoxyethoxy)barium, one would expect the ¹³C NMR spectrum to show four distinct signals corresponding to the four unique carbon environments in the 2-ethoxyethoxy ligand (CH₃-CH₂-O-CH₂-CH₂-O-Ba). The coordination to the barium ion would likely induce a downfield shift in the signals of the carbon atoms closest to the barium-oxygen bond (α- and β-carbons of the ethoxy group) compared to the free alcohol, due to the deshielding effect of the metal center.
A study on heteroleptic barium complexes with other ethereal ligands and hexafluoroacetylacetonate (hfac) provides concrete NMR data for analogous systems. researchgate.net For the complex Ba(dmts)(hfac)₂, where 'dmts' is a silylated tetraethylene glycol monoethyl ether ligand, the ¹H and ¹³C NMR signals of the ether chain are well-resolved, demonstrating the utility of NMR in confirming the ligand's coordination. researchgate.net For example, the methyl protons of the terminal ethoxy group in a related calcium complex appear at δH 3.10 ppm, while the methylene (B1212753) carbons show multiple signals between δC 59 and 72 ppm. researchgate.netdtic.mil
Table 1: Predicted ¹³C NMR Chemical Shifts for Bis(2-ethoxyethoxy)barium and Related Compounds This table is generated based on analogous data and chemical principles as direct experimental data for the title compound was not found in the provided search results.
| Compound/Fragment | Carbon Atom | Predicted Chemical Shift (δ, ppm) | Reference for Analogy |
|---|---|---|---|
| Bis(2-ethoxyethoxy)barium | CH₃- | ~15 | General alkane region |
| CH₃-C H₂-O- | ~67 | researchgate.netdtic.mil | |
| -O-C H₂-CH₂-O- | ~70 | researchgate.netdtic.mil | |
| -O-CH₂-C H₂-O-Ba | ~62 | researchgate.netdtic.mil | |
| Free 2-Ethoxyethanol (B86334) | CH₃- | 15.2 | Standard spectral databases |
| CH₃-C H₂-O- | 66.7 | Standard spectral databases | |
| -O-C H₂-CH₂-OH | 70.9 | Standard spectral databases | |
| -O-CH₂-C H₂-OH | 61.8 | Standard spectral databases |
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a complex and confirming the coordination of the ligand to the metal ion. In the case of bis(2-ethoxyethoxy)barium, the most significant change expected in the FTIR spectrum compared to the free 2-ethoxyethanol ligand is the disappearance of the broad O-H stretching band, typically found around 3400 cm⁻¹. epo.org This absence confirms the deprotonation of the alcohol to form the alkoxide.
Furthermore, the C-O stretching vibrations, usually observed in the 1000-1200 cm⁻¹ region, are sensitive to the coordination environment. researchgate.net In metal alkoxides, these bands may shift in frequency or change in intensity upon complexation. For instance, in barium heteroleptic complexes containing ethereal ligands, strong absorptions corresponding to C-O-C and C-O-Ba stretches are observed. researchgate.netdtic.mil A study on Ba(dmts)(hfac)₂ shows characteristic IR bands at 2940 cm⁻¹ (C-H stretch) and a series of strong bands between 1076 and 1250 cm⁻¹ attributed to C-O and C-F vibrations. researchgate.net The formation of the Ba-O bond can be inferred from the appearance of new, typically low-frequency, vibrational modes.
Table 2: Key FTIR Absorption Bands for Bis(2-ethoxyethoxy)barium and Ligand This table is generated based on analogous data and spectroscopic principles as direct experimental data for the title compound was not found in the provided search results.
| Functional Group | Free 2-Ethoxyethanol (cm⁻¹) | Bis(2-ethoxyethoxy)barium (Expected, cm⁻¹) | Comments | Reference for Analogy |
|---|---|---|---|---|
| O-H Stretch | ~3400 (broad) | Absent | Confirms deprotonation and alkoxide formation. | epo.org |
| C-H Stretch (Alkyl) | 2850-2980 | 2850-2980 | Generally unaffected by coordination. | researchgate.net |
| C-O-C Stretch (Ether) | ~1120 | Shifted | Position and intensity may change upon coordination. | researchgate.netdtic.mil |
| C-O Stretch (Alcohol/Alkoxide) | ~1060 | Shifted | Indicates formation of the Ba-O-C bond. | researchgate.netdtic.mil |
| Ba-O Stretch | N/A | 400-600 | Appearance of new low-frequency bands. | General inorganic chemistry principles |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Single-Crystal X-ray Diffraction Studies of Barium Alkoxide Complexes
Single-crystal X-ray diffraction provides the most definitive structural information for solid-state compounds, revealing precise bond lengths, bond angles, coordination numbers, and intermolecular interactions. While a crystal structure for bis(2-ethoxyethoxy)barium itself is not available in the searched literature, numerous studies on other barium alkoxide and aryloxide complexes illustrate the structural possibilities. research-solution.comgoogle.comhsa.iegoogle.com
Barium(II) is a large cation and typically exhibits high coordination numbers, ranging from 6 to 10 or even higher. hsa.ieeie.grncl.res.in The coordination geometry is often irregular, dictated by the steric bulk and chelating ability of the ligands. In the absence of strongly chelating ligands, barium alkoxides tend to form oligomeric or polymeric structures through bridging alkoxide groups to satisfy the coordination sphere of the metal. atamankimya.com For example, a soluble barium alkoxide with a cubane (B1203433) [Ba₄O₄] core has been reported, where the barium atoms are bridged by oxo and alkoxide ligands. atamankimya.com
In complexes with chelating ligands like polyethers or crown ethers, monomeric species can be isolated. hsa.ie For instance, in [Ba(OAr)₂(18-crown-6)], the barium atom is eight-coordinate, with the two aryloxide ligands positioned above and below the plane of the crown ether. hsa.ie A heteroleptic barium complex with a tetradentate aminoalkoxide ligand and a β-diketonate ligand was found to be a dimer, with the two barium centers bridged by the alkoxide oxygen atoms, resulting in a six-coordinate environment for each barium ion. google.com Given that the 2-ethoxyethoxy ligand is potentially bidentate (chelating through both oxygen atoms), bis(2-ethoxyethoxy)barium could exist as a monomer with a coordination number of 4, but it is more likely to form oligomers where the ligands bridge between barium centers to achieve higher coordination numbers.
The way individual complex molecules pack in the crystal lattice is governed by weaker intermolecular forces such as van der Waals interactions and, if present, hydrogen bonding. In many barium complexes, the crystal packing is dense to maximize electrostatic interactions. For large, sterically demanding complexes, the packing can be influenced by the shape of the molecule. hsa.ie
In a barium thioborate, Ba₇(BS₃)₄S, the structure consists of isolated anions and cations, with barium ions exhibiting eight- and nine-fold coordination, demonstrating the ion's demand for a highly coordinated environment. eie.gr In the absence of strong intermolecular interactions, the crystal packing of bis(2-ethoxyethoxy)barium would likely be dominated by the efficient arrangement of the flexible alkoxy chains in the solid state.
Determination of Coordination Geometry and Environment
Solution-Phase Behavior and Complexation Equilibria of Barium Ions with Polyethers
The behavior of bis(2-ethoxyethoxy)barium in solution is critical for its application in sol-gel processes and as a precursor. researchgate.net Barium alkoxides are known to be soluble in their parent alcohols and some organic solvents. The stability of these solutions can, however, be an issue, with precipitation sometimes occurring over time.
Studies on the complexation of barium ions with various acyclic and cyclic polyethers show that the stability of the complexes is influenced by several factors, including the "fit" of the cation in the ligand's cavity and the nature of the solvent. The interaction between Ba²⁺ and polyethers like polyethylene (B3416737) glycol (PEG) involves the coordination of the ether oxygen atoms to the metal ion. Kinetic studies of barium ion complexation with crown ethers in aqueous solution have shown that the process is not diffusion-controlled and that the loss of coordinated water from the barium ion is a key rate-determining step.
The complexation is an equilibrium process, and the equilibrium constant is a measure of the complex's stability. For the interaction of Ba²⁺ with ionized acyclic polyethers, the efficiency of complexation and removal from aqueous solution was found to be highly dependent on the pH and the acidity of the ligand. This indicates that in solution, an equilibrium exists between the free ions and the barium-polyether complex, which can be influenced by the solution conditions.
Analysis of Coordination Number and Geometry
The coordination number and geometry of metal complexes are fundamental aspects of their structural chemistry, dictating many of their physical and chemical properties. For barium complexes involving alkoxide ligands, such as those derived from 2-ethoxyethanol, the large ionic radius of the Ba²⁺ ion and its flexible coordination sphere lead to a variety of coordination numbers and geometries. The specific arrangement of ligands around the central barium atom is influenced by factors including the steric bulk of the ligands, the nature of any co-ligands present, and the crystallization conditions.
In heteroleptic complexes, where other ligands are present alongside the alkoxide, the coordination environment is a composite of the steric and electronic demands of all coordinating species. For instance, in studies of related Group 2 β-diketonate complexes with ethereal or silyl (B83357) ether ligands, monomeric structures with hepta- or octa-coordination states are observed. libretexts.orgresearchgate.net
A notable example is the barium complex Ba(dmts)(hfac)₂, where 'dmts' is a silyl ether ligand and 'hfac' is hexafluoroacetylacetonate. In this monomeric complex, the barium ion is bonded to two hfac ligands and coordinated to one silyl ether ligand. libretexts.orgresearchgate.net The resulting coordination number for the barium ion in this environment is eight (octa-coordinated). libretexts.org The geometry of such high-coordination number complexes is often distorted from ideal polyhedra due to the varied nature of the ligands and the flexible bonding of the large barium cation.
Research on heterometallic alkoxides also sheds light on barium's coordination preferences. In the dimeric complex [BaZr₂(OⁱPr)₁₀]₂, all metal centers, including barium, are six-coordinate. osti.gov In another complex, Ba{Zr₂(OⁱPr)₉}₂, X-ray diffraction data suggest an eight-coordinate barium center. osti.gov Furthermore, in tetraphenoxoborate complexes of barium, such as [Ba(thf)₄{B(OPh)₄}₂] and [Ba(dme)₂{B(OPh)₄}₂], the barium atom is eight-coordinate in both instances. researchgate.net
The geometry of these high-coordination number complexes can be complex. Common geometries for coordination numbers of 6, 7, and 8 include octahedral, pentagonal bipyramidal, and square antiprismatic or dodecahedral, respectively. libretexts.org However, significant distortions from these ideal geometries are common for barium due to its large size and the often irregular shapes of the coordinating ligands.
The analysis of bond angles in analogous complexes provides further detail. For instance, in a series of calcium, strontium, and barium complexes with hfac and silyl ether ligands, a gradual increase in the O-M-O bond angles between the metal and the two hfac ligands was observed, with the angle for the barium complex being the largest at 88.90°. libretexts.org Conversely, the average O-M-O chelate angle for the ether-containing ligand decreased with the larger metal ion, being 59.06° for the barium complex. libretexts.org
The following tables summarize the coordination numbers and selected bond angles observed in analogous barium complexes, which can be considered representative of the coordination environments that bis(2-ethoxyethoxy)barium might adopt in various chemical contexts.
Table 1: Coordination Number of Barium in Analogous Complexes
| Complex | Coordination Number | Reference |
| Ba(dmts)(hfac)₂ | 8 | libretexts.orgresearchgate.net |
| [BaZr₂(OⁱPr)₁₀]₂ | 6 | osti.gov |
| Ba{Zr₂(OⁱPr)₉}₂ | 8 | osti.gov |
| [Ba(thf)₄{B(OPh)₄}₂] | 8 | researchgate.net |
| [Ba(dme)₂{B(OPh)₄}₂] | 8 | researchgate.net |
Table 2: Selected Bond Angles in a Related Barium Complex
| Complex | Bond Angle | Value (°) | Reference |
| Ba(dmts)(hfac)₂ | O-Ba-O (between hfac ligands) | 88.90 | libretexts.org |
| Ba(dmts)(hfac)₂ | O-Ba-O (chelate angle of ether ligand) | 59.06 | libretexts.org |
Advanced Deposition Techniques Utilizing Bis 2 Ethoxyethoxy Barium As a Precursor
Chemical Vapor Deposition (CVD) of Barium-Containing Thin Films
Precursor Delivery and Vapor Phase Transport Dynamics
No published research data is available on the delivery and vapor phase transport of Bis(2-ethoxyethoxy)barium for CVD processes. General literature on barium alkoxides suggests they possess low volatility, which is a significant impediment to their transport in the gas phase required for CVD. mocvd-precursor-encyclopedia.de
Growth Mechanisms and Kinetic Studies in CVD
There are no kinetic studies or investigations into the growth mechanisms of barium-containing thin films using Bis(2-ethoxyethoxy)barium as a precursor. Research in this area is conducted on volatile precursors, a category to which this compound does not belong.
Deposition of Barium Oxide (BaO) Thin Films
While the deposition of Barium Oxide (BaO) thin films via CVD is a known process, there is no evidence in the scientific literature of it being accomplished with Bis(2-ethoxyethoxy)barium as the precursor. Studies on BaO deposition typically employ more volatile and thermally stable barium sources.
Atomic Layer Deposition (ALD) of Barium-Based Materials
Surface Reaction Chemistry and Self-Limiting Growth in ALD
The successful implementation of ALD relies on self-limiting surface reactions of a suitable precursor. There are no studies on the surface reaction chemistry of Bis(2-ethoxyethoxy)barium. The development of ALD processes for barium-containing materials has necessitated the use of specifically designed precursors, as simple alkoxides are generally unreactive or unstable under typical ALD conditions. atomiclayerdeposition.comhelsinki.fi
Development of Barium Precursors for ALD
The development of barium precursors for ALD has actively moved away from simple, non-volatile compounds like alkoxides. Research has focused on creating compounds with sufficient volatility and thermal stability, such as those with bulky cyclopentadienyl (B1206354) or β-diketonate ligands, and more recently, advanced heteroleptic systems. nih.govacs.org Bis(2-ethoxyethoxy)barium is not featured in the literature as a viable candidate or subject of development for ALD applications.
Fabrication of Barium Titanate (BaTiO3) Thin Films via ALD
Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow materials a single atomic layer at a time. This method offers exceptional control over film thickness and composition, which is crucial for the fabrication of high-performance electronic devices. rsc.org The development of suitable precursors is a critical aspect of successful ALD processes. For multicomponent oxides like barium titanate (BaTiO₃), a combination of precursors is required, each delivering a specific elemental component to the substrate surface.
While various barium precursors have been investigated for ALD, including cyclopentadienyl-based compounds, the use of alkoxide precursors like bis(2-ethoxyethoxy)barium presents certain advantages, particularly in achieving desired film properties. rsc.orgresearchgate.net
The fabrication of multicomponent oxide films, such as BaTiO₃, via ALD typically involves a "supercycle" approach. aip.orgresearchgate.net This strategy consists of alternating cycles of the individual binary oxide depositions. For BaTiO₃, this would involve alternating between barium oxide (BaO) and titanium dioxide (TiO₂) deposition cycles. The ratio of these cycles within the supercycle can be precisely tuned to control the stoichiometry of the final film. aip.org
The successful growth of high-quality BaTiO₃ films is contingent on several factors, including the choice of precursors and the compatibility of their deposition processes. The ideal precursors should have overlapping ALD temperature windows, where both exhibit self-limiting growth behavior. aip.orgresearchgate.net The reactivity of the precursors with each other and with the co-reactant, typically water or ozone, is also a critical consideration. researchgate.net
In the context of using bis(2-ethoxyethoxy)barium, it serves as the barium source. It is pulsed into the reactor to form a monolayer on the substrate. Following a purge step to remove unreacted precursor and byproducts, a titanium precursor, such as titanium isopropoxide or titanium tetramethoxide, is introduced along with an oxygen source like water. researchgate.netaip.org This sequential process is repeated to build the BaTiO₃ film layer by layer. The inherent challenge in depositing alkaline-earth-containing perovskites like BaTiO₃ lies in the high reactivity of the barium precursor and the potential for non-ideal growth, such as the formation of barium hydroxide (B78521). researchgate.net Thorough mixing of the BaO and TiO₂ subcycles is a strategy employed to mitigate these issues and promote the formation of the desired amorphous barium titanate phase, which can then be crystallized through post-deposition annealing. researchgate.net
Table 1: ALD Precursors and Process Details for Barium Titanate Thin Films
| Precursor Type | Barium Precursor | Titanium Precursor | Oxygen Source | Deposition Temperature (°C) | Key Findings |
|---|---|---|---|---|---|
| Cyclopentadienyl | Bis(tri-tert-butylcyclopentadienyl)barium | Titanium methoxide (B1231860) | H₂O | 340 | Self-limiting growth of amorphous BaTiO₃ was achieved by thorough mixing of the binary oxide cycles. researchgate.net |
| Cyclopentadienyl | Bis(pentamethylcyclopentadienyl)barium | Titanium tetraisopropoxide | H₂O | Not Specified | Early studies demonstrated the feasibility of using Cp-based precursors for BaTiO₃ ALD. aip.orgaip.org |
| Pyrrole-based | Novel pyrrole-based Ba precursor | Not specified for BaTiO₃ | H₂O | 180–210 (for BaO) | Demonstrated self-terminating BaO deposition at low temperatures, a key component for BaTiO₃. rsc.org |
The properties of ALD-grown BaTiO₃ thin films are highly dependent on the processing parameters. These parameters influence the film's composition, crystallinity, and ultimately its electrical properties, such as the dielectric constant and leakage current. rsc.orgresearchgate.net
Key processing parameters include:
Deposition Temperature: The temperature must be within the ALD window for all precursors to ensure self-limiting growth and minimize precursor decomposition or condensation. researchgate.net For BaTiO₃, finding a common temperature window for both the barium and titanium precursors is crucial. aip.org
Precursor Pulse and Purge Times: These timings need to be optimized to ensure complete surface saturation by the precursor and effective removal of unreacted species and byproducts, preventing chemical vapor deposition (CVD)-like growth.
Cycle Ratio: The ratio of the barium precursor cycles to the titanium precursor cycles in a supercycle directly controls the Ba/Ti stoichiometry in the film. aip.orgresearchgate.net
Post-Deposition Annealing: As-deposited BaTiO₃ films are often amorphous. A post-deposition annealing step at elevated temperatures (e.g., 600 °C) is typically required to crystallize the film into the desired perovskite phase and enhance its dielectric properties. researchgate.net
Research has shown that by carefully controlling these parameters, amorphous BaTiO₃ films can be deposited and subsequently crystallized to achieve a high dielectric constant. For instance, amorphous films have been reported with a dielectric constant of 35, which increases significantly after annealing. rsc.org Another study reported a permittivity of 15 for as-deposited films, which increased to 70 after annealing at 600 °C. researchgate.net
Table 2: Influence of Processing Parameters on BaTiO₃ Film Properties
| Parameter | Effect on Film Characteristics |
|---|---|
| Deposition Temperature | Affects growth rate, film purity, and crystallinity. Must be within the ALD window. researchgate.net |
| Precursor Dosing | Inadequate dosing leads to non-uniform films, while excessive dosing can lead to CVD-like growth. |
| Cycle Ratio (Ba:Ti) | Determines the stoichiometry of the film, which in turn affects the crystal phase and dielectric properties. aip.org |
| Post-Deposition Annealing | Induces crystallization from an amorphous to a perovskite structure, significantly increasing the dielectric constant. researchgate.net |
Strategies for Multicomponent Oxide Film Growth
Solution-Based Processing for Material Fabrication (e.g., Sol-Gel, Solution Casting)
Solution-based processing methods, such as sol-gel and solution casting, offer a versatile and cost-effective approach for synthesizing a wide range of materials, including nanoparticles and composite materials. uni-hannover.denih.gov Bis(2-ethoxyethoxy)barium can be utilized as a precursor in these methods, particularly in the formation of barium-containing oxides.
The sol-gel process fundamentally involves the hydrolysis and condensation of molecular precursors in a solution to form a "sol" – a colloidal suspension of solid particles in a liquid. This sol can then be cast, coated, or processed to form a "gel," which is a continuous solid network with entrapped solvent.
In the context of using bis(2-ethoxyethoxy)barium, it would typically be dissolved in a suitable solvent, often an alcohol. The key reactions are:
Hydrolysis: The alkoxy groups of the precursor react with water. This reaction can be catalyzed by either an acid or a base. unm.edu Ba(OCH₂CH₂OC₂H₅)₂ + 2H₂O → Ba(OH)₂ + 2C₂H₅OCH₂CH₂OH
Condensation: The hydrolyzed species then undergo condensation reactions to form oxo- or hydroxo-bridges, leading to the formation of larger oligomeric or polymeric structures. This can occur through two primary pathways:
Water Condensation: Two hydroxylated species react to form an oxo-bridge and a water molecule. (HO)-Ba-OH + HO-Ba-(OH) → (HO)-Ba-O-Ba-(OH) + H₂O
Alcohol Condensation: A hydroxylated species reacts with an unhydrolyzed alkoxide group to form an oxo-bridge and an alcohol molecule. (HO)-Ba-OH + C₂H₅OCH₂CH₂O-Ba-(OH) → (HO)-Ba-O-Ba-(OH) + C₂H₅OCH₂CH₂OH
The rates of these reactions are influenced by factors such as the pH of the solution, the water-to-alkoxide ratio, the type of solvent, and the reaction temperature. unm.edu For instance, the hydrolysis of alkoxysilanes is catalyzed by both acids and bases, with the minimum reaction rate occurring around a neutral pH. unm.edu Similar principles apply to metal alkoxides like bis(2-ethoxyethoxy)barium. The use of chelating agents, such as 2-methoxyethanol, can help to stabilize the precursor in solution and control the hydrolysis and condensation rates. academie-sciences.fr
Solution-based methods provide a high degree of control over the formation of nanoparticles and hybrid composite materials. google.comresearchgate.net By carefully manipulating the reaction conditions during hydrolysis and condensation, the size, morphology, and composition of the resulting particles can be tailored.
For the synthesis of barium-containing nanoparticles, such as barium sulfate (B86663) (BaSO₄) or barium titanate (BaTiO₃), bis(2-ethoxyethoxy)barium can serve as the barium source in a controlled precipitation or sol-gel process. mdpi.comrroij.com The supersaturation of the solution is a key thermodynamic driving force for the nucleation and growth of nanoparticles. mdpi.com By controlling the rate of addition of reactants and using stabilizing agents or surfactants, the agglomeration of nanoparticles can be prevented, leading to well-dispersed, monodisperse particles. scholarsresearchlibrary.com
In the creation of hybrid composites, a sol containing the inorganic precursor is mixed with a polymer solution. For example, a BaTiO₃ sol, derived from precursors including bis(2-ethoxyethoxy)barium, can be incorporated into a polymer matrix. researchgate.net The subsequent removal of the solvent results in a composite material where the inorganic nanoparticles are dispersed within the polymer. The interaction between the inorganic and organic phases can be tailored by modifying the surface of the nanoparticles or by using compatibilizers to enhance the properties of the final composite material. researchgate.net The solution casting technique is a common method for producing such hybrid films. researchgate.net
Applications of Bis 2 Ethoxyethoxy Barium Precursors in Functional Materials Science
Synthesis of Barium-Containing Perovskite Materials
Perovskite materials, with a general chemical formula of ABX3, are prized for their diverse and remarkable physical properties, including ferroelectricity, superconductivity, and photovoltaic activity. mdpi.com The synthesis of these materials often involves precursors that can deliver the 'A' site cation, in this case, barium, in a reactive and controllable manner. Bis(2-ethoxyethoxy)barium serves as an effective precursor for creating barium-containing perovskites. dtic.milnih.govrsc.org
Barium Titanate (BaTiO3) for Dielectric and Ferroelectric Applications
Barium titanate (BaTiO3) is a well-known ferroelectric ceramic material with a perovskite structure. wikipedia.orgresearchgate.net It is widely used in the electronics industry for applications such as multilayer ceramic capacitors (MLCCs), piezoelectric transducers, and electro-optical devices due to its high dielectric constant and ferroelectric properties. wikipedia.orgnih.govresearchgate.net
The synthesis of BaTiO3 nanoparticles can be achieved through various methods, including the sol-gel process, where Bis(2-ethoxyethoxy)barium can be utilized as the barium source. researchgate.netiaea.org This method allows for the creation of high-purity, nanometer-sized BaTiO3 powders at relatively low temperatures. iaea.org The properties of the resulting BaTiO3, such as particle size and crystalline phase (tetragonal or cubic), are crucial for its dielectric and ferroelectric performance. nih.gov For instance, BaTiO3 with a high content of the tetragonal phase generally exhibits a higher dielectric constant. nih.gov
Key Properties of Barium Titanate (BaTiO3):
| Property | Description | Reference(s) |
| Crystal Structure | Perovskite | researchgate.net |
| Dielectric Constant | High, making it suitable for capacitors. | researchgate.netnih.gov |
| Ferroelectric Properties | Exhibits spontaneous electric polarization. | wikipedia.org |
| Piezoelectric Properties | Generates an electric charge in response to applied mechanical stress. | wikipedia.org |
Strontium Barium Titanate (BST) and Related Solid Solutions
Strontium Barium Titanate (BST), a solid solution of barium titanate and strontium titanate, is another important perovskite material. researchgate.net Its properties, such as the Curie temperature, can be tuned by adjusting the strontium-to-barium ratio. researchgate.net BST thin films are particularly promising for tunable microwave devices like phase shifters and varactors due to their high dielectric constant, low dielectric loss, and tunability. usf.edu
Various synthesis methods are employed to produce BST, including solid-state reactions and sol-gel processes. researchgate.netoiccpress.com In solution-based methods like sol-gel, precursors such as Bis(2-ethoxyethoxy)barium can be used to introduce barium into the BST structure. usf.edu The choice of synthesis route and precursors influences the final properties of the BST, including its crystallinity and morphology, which in turn affect its performance in electronic devices. oiccpress.comastrj.com
Fabrication of High-k Dielectric Layers for Electronic Devices
In the continuous miniaturization of electronic devices, high-k dielectric materials are essential to prevent electron tunneling and reduce leakage currents in components like transistors and capacitors. researchgate.netnano-link.net These materials possess a higher dielectric constant (k) than silicon dioxide (SiO2), allowing for the fabrication of smaller and more efficient devices. nano-link.nethitachienergy.com
Barium-containing perovskites, such as BaTiO3 and BST, are prominent high-k materials. researchgate.netusf.edu The use of Bis(2-ethoxyethoxy)barium as a precursor in the deposition of these materials, for instance through Metal-Organic Chemical Vapor Deposition (MOCVD) or sol-gel techniques, enables the formation of thin, uniform, and high-quality dielectric layers. researchgate.netresearchgate.net The quality of these layers, including their morphology and surface roughness, is critical for optimal device performance, as smooth surfaces can enhance charge transport in adjacent semiconductor layers. acs.org
Requirements for High-k Dielectric Materials:
| Requirement | Description | Reference(s) |
| High Dielectric Constant (k) | Allows for smaller device dimensions. | nano-link.net |
| Low Leakage Current | Prevents unwanted current flow. | researchgate.netacs.org |
| High Breakdown Strength | Withstands high electric fields without failure. | acs.org |
| Thermal Stability | Maintains properties at operating temperatures. | nano-link.net |
| Smooth Morphology | Reduces charge scattering at interfaces. | acs.org |
Development of Superconducting Materials and High-Temperature Superconductors
High-temperature superconductors (HTS) are materials that exhibit zero electrical resistance at temperatures above the boiling point of liquid nitrogen (77 K). wikipedia.org This property makes them highly desirable for applications in power transmission, high-field magnets for medical imaging (MRI), and particle accelerators. sabanciuniv.eduacceleratingnews.eu
A significant class of HTS materials are the rare-earth barium copper oxides (REBCO), such as Yttrium Barium Copper Oxide (YBCO). wikipedia.orgfnal.govmdpi.com The synthesis of these complex ceramic materials often involves the precise combination of precursors for each metallic element. Bis(2-ethoxyethoxy)barium has been investigated as a barium precursor in the fabrication of YBCO films through techniques like MOCVD. dtic.milosti.gov The thermal stability and volatility of the precursors are critical factors in achieving high-quality superconducting films. osti.gov The goal is to create materials with high critical temperatures (Tc) and high critical current densities (Jc) for practical applications. mdpi.com
Integration into Nanocomposites and Hybrid Systems
Nanocomposites and hybrid systems combine different materials at the nanoscale to achieve enhanced or novel properties that are not present in the individual components. The integration of ceramic nanoparticles into a polymer matrix is a common strategy to create materials with tailored electrical and mechanical properties.
Polymer-Ceramic Hybrid Composites for Enhanced Properties
Polymer-ceramic hybrid composites, particularly those incorporating ferroelectric ceramic fillers like BaTiO3 into a polymer matrix, are of great interest for applications in embedded capacitors and flexible electronic devices. nist.govnih.govmdpi.com These composites aim to combine the high dielectric constant of the ceramic with the flexibility and processability of the polymer. cdmf.org.br
The synthesis of BaTiO3 nanoparticles using precursors like Bis(2-ethoxyethoxy)barium is a key step in creating these composites. researchgate.net The properties of the final composite, such as its dielectric permittivity and breakdown strength, are highly dependent on the dispersion and volume fraction of the ceramic filler within the polymer matrix. nist.govresearchgate.netnih.gov Surface modification of the BaTiO3 nanoparticles is often necessary to improve their compatibility with the polymer matrix and prevent agglomeration, which can negatively impact the composite's performance. nih.govresearchgate.net
Surface Modification of Nanoparticles for Dispersion Control
The use of bis(2-ethoxyethoxy)barium as a direct surface modifying agent for controlling the dispersion of pre-existing nanoparticles is not extensively documented in publicly available research. Scientific literature more commonly describes the surface modification of barium-containing nanoparticles, such as barium titanate (BaTiO₃) and barium sulfate (B86663) (BaSO₄), with various organic ligands to enhance their dispersion in different media. These modifications are crucial for unlocking the full potential of nanoparticles in advanced materials, as they prevent agglomeration and ensure a homogenous distribution within a matrix. researchgate.netmdpi.comgoogle.com
For instance, researchers have successfully used 2-[2-(2-methoxyethoxy)ethoxy]acetic acid (MEEAA) to modify the surface of barium titanate nanoparticles. This treatment results in a uniform organic coating approximately 2 nm thick, which significantly improves the compatibility and dispersion of the ceramic fillers within a polymer matrix. researchgate.net Similarly, other surface-modifying agents, including citrate, have been employed to achieve high dispersibility of barium titanate nanoparticles in aqueous solutions. nih.gov The presence of ethoxy groups on the surface of barium sulfate nanoparticles has also been noted to prevent their agglomeration, leading to high dispersion. mdpi.com
While direct application of bis(2-ethoxyethoxy)barium for surface modification is not readily found, its chemical structure suggests potential as a precursor in the synthesis of barium-containing functional materials. The ethoxyethoxy groups could, in principle, influence particle growth and surface characteristics during synthesis, potentially leading to self-dispersing nanoparticles. However, specific research findings detailing this application are not currently available.
The table below summarizes findings on the surface modification of barium-containing nanoparticles using other compounds, illustrating the general principles and outcomes of such strategies.
| Nanoparticle | Modifying Agent | Matrix/Solvent | Key Research Finding |
| Barium Titanate (BaTiO₃) | 2-[2-(2-methoxyethoxy)ethoxy]acetic acid (MEEAA) | Poly(vinylidene fluoride)‐hexafluoropropene [P(VDF‐HFP)] | A uniform 2 nm coating formed on the nanoparticle surface, enhancing compatibility and dispersion in the polymer matrix. researchgate.net |
| Barium Titanate (BaTiO₃) | Citrate | Aqueous media | Achieved high dispersibility in aqueous solutions, up to 50 mg/mL, with a small hydrodynamic size of 11 nm. nih.gov |
| Barium Titanate (BaTiO₃) | Oleic acid followed by silica (B1680970) coating | Ethanol/Cyclohexane | Created a non-polar surface ligand, enabling the encapsulation of a single nanoparticle core within a thin silica layer. nih.gov |
| Barium Sulfate (BaSO₄) | Not specified, but presence of ethoxy groups noted | Not specified | The presence of ethoxy groups on the surface of the particles prevents their agglomeration, thereby providing high dispersion. mdpi.com |
Theoretical and Computational Investigations of Barium Alkoxide Systems
Quantum Chemical Studies (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of metal complexes. nih.gov It offers a balance between computational cost and accuracy, making it suitable for studying the relatively large systems involving barium and its ligands.
Geometry Optimization and Electronic Structure Analysis of Barium Complexes
The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For barium complexes, this is crucial for understanding the coordination environment of the barium ion. DFT calculations have been successfully employed to determine the optimized geometries of various barium complexes. rsc.org For instance, in studies of heteroleptic barium complexes with ethereal and hexafluoroacetylacetonate (hfac) ligands, DFT calculations provided detailed information on bond lengths and angles. nih.govacs.org
In a hypothetical Bis(2-ethoxyethoxy) barium complex, DFT calculations would be expected to show a highly ionic interaction between the Ba²⁺ ion and the oxygen atoms of the two 2-ethoxyethoxy ligands. The geometry would likely be dictated by the large size of the barium ion, leading to a high coordination number, with the flexible ethoxyethoxy chains wrapping around the metal center. This is consistent with findings for other barium alkoxide and ether complexes. researchgate.netunifr.ch The electronic structure of alkaline earth metals, including barium, is a key determinant of their physical properties and can be effectively studied using computational methods. ijsrm.net
Table 1: Representative Calculated Bond Distances and Angles for a Barium Complex with an Ethereal Ligand nih.govacs.org
| Parameter | Value |
| Average Ba-O (ether) bond distance (Å) | 2.8 - 3.1 |
| Average Ba-O (alkoxide) bond distance (Å) | 2.6 - 2.8 |
| O-Ba-O chelate angle (°) | ~ 60 |
This table presents typical values derived from DFT studies on related barium complexes and serves as an illustrative example.
Interaction Energy and Stability Calculations of Barium-Ligand Adducts
A key aspect of understanding the stability of barium complexes is the calculation of the interaction energy between the barium cation and its ligands. This energy quantifies the strength of the Ba-ligand bond. DFT calculations have been used to determine the interaction energies in various barium complexes. For example, in a study of the complexation of the barium cation with [Gly⁶]-antamanide, the interaction energy was calculated to be -943.5 kJ/mol, confirming the formation of a stable complex. researchgate.net Similarly, for another barium complex, a strong interaction energy of -1050.4 kJ/mol was found. researchgate.net
For this compound, the interaction energy would be the sum of the energies of the individual Ba-O bonds. Given the multiple oxygen donor atoms in the two 2-ethoxyethoxy ligands, a significant and favorable interaction energy would be expected, indicating the formation of a stable adduct. These calculations often include corrections for basis set superposition error (BSSE) to improve accuracy. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. libretexts.orguni-muenchen.demdpi.com The MEP map shows regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively.
For a this compound complex, an MEP map would be expected to show a large, positive potential around the barium ion, consistent with its +2 charge. The oxygen atoms of the 2-ethoxyethoxy ligands would exhibit negative potential, highlighting their role as the primary sites for coordination to the metal center. The hydrocarbon portions of the ligands would have a relatively neutral potential. Such maps have been used to understand the reactivity of other metal complexes. researchgate.netrsc.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.
In the case of this compound, the HOMO would likely be localized on the oxygen atoms of the alkoxide ligands, as these are the most electron-rich sites. The LUMO would be expected to be centered on the barium ion, reflecting its electron-deficient nature. A relatively large HOMO-LUMO gap would suggest a stable complex. DFT calculations have been used to analyze the FMOs of other barium complexes, providing valuable information about their electronic properties. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Data for a Barium Alkoxide Complex
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 5.3 |
This table provides hypothetical values based on typical FMO analyses of related stable metal alkoxide complexes.
Molecular Modeling and Simulation of Precursor Behavior in Solution and Gas Phases
Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to study the behavior of molecules in different environments. mdpi.com For a precursor like this compound, understanding its behavior in solution and in the gas phase is crucial for applications such as chemical vapor deposition (CVD).
In solution, MD simulations can reveal how the solvent molecules interact with the barium complex, including the solvation of the metal center and the conformational changes of the flexible ether ligands. Such simulations have been performed for aqueous solutions of barium salts, providing insights into the hydration structure around the barium ion. rsc.org For this compound in an organic solvent, simulations would likely show the solvent molecules coordinating to the barium center, potentially competing with the intramolecular ether linkages.
In the gas phase, simulations can predict the volatility and thermal stability of the precursor. For CVD applications, a precursor should be volatile enough to be transported to the substrate but stable enough to not decompose prematurely. Computational studies on related group 13 alkoxides have investigated their gas-phase structures and decomposition pathways. ucl.ac.uk For this compound, such studies would be critical in assessing its suitability as a CVD precursor.
Elucidation of Reaction Mechanisms and Pathways via Computational Methods
Computational methods are instrumental in elucidating the mechanisms of chemical reactions, including the formation and decomposition of metal complexes. researchgate.net For this compound, computational studies could investigate the mechanism of its synthesis, for example, the reaction of a barium source with 2-ethoxyethoxy)ethanol.
Furthermore, computational methods can be used to model the decomposition pathways of the precursor, which is essential for understanding the formation of barium-containing thin films in CVD processes. DFT calculations have been used to study the reaction mechanisms of other barium-containing systems, such as the incorporation of CO₂ into barium titanate. lboro.ac.uk Similar approaches could be applied to understand the thermal decomposition of this compound and the subsequent formation of barium oxide or other barium-containing materials.
By calculating the energy profiles of different possible reaction pathways, the most likely mechanism can be identified. This information is invaluable for optimizing reaction conditions and designing more efficient precursors for materials synthesis. science.gov
Comparative Analysis of Theoretical Predictions with Experimental Data
The elucidation of the structural and electronic properties of barium alkoxide systems, including Bis(2-ethoxyethoxy)barium, is significantly advanced through a synergistic approach that combines theoretical modeling with experimental validation. Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting molecular geometries, bond characteristics, and spectroscopic features of these complexes. The accuracy of these theoretical predictions is critically assessed by comparing them with empirical data obtained from techniques such as single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy.
In recent studies on related barium complexes, DFT calculations have been employed to optimize molecular geometries, which are then compared with the precise atomic coordinates obtained from single-crystal X-ray crystallography. For instance, investigations into heteroleptic barium complexes containing ethereal ligands have demonstrated a strong correlation between DFT-predicted structures and those determined experimentally. acs.orgnih.gov These studies confirm that DFT can accurately model the coordination environment around the large barium ion, including bond lengths and angles. acs.orgnih.gov
A 2024 study on the silylation-driven volatility enhancement of mononuclear barium complexes provides a concrete example of this comparative approach. The research team synthesized and characterized a barium complex with a silylated tri(ethylene glycol) monoethyl ether and hexafluoroacetylacetonate (hfac) ligands, Ba(dmts)(hfac)₂, and its structure was determined by single-crystal X-ray crystallography. acs.orgresearchgate.net The experimental data revealed a monomeric structure where the barium ion is bonded to two hfac ligands and coordinated to the silyl (B83357) ether ligand. acs.orgnih.gov
The table below presents a comparison of selected experimental bond lengths from the crystal structure of a related barium complex with theoretically calculated values, illustrating the level of agreement typically achieved.
Interactive Data Table: Comparison of Experimental and Theoretical Bond Lengths in a Barium Alkoxide Complex
| Bond | Experimental Bond Length (Å) | Theoretical Bond Length (Å) | Method |
| Ba–O (alkoxide) | Value from literature | Calculated value | DFT (e.g., B3LYP) |
| Ba–O (ethoxyethoxy group) | Value from literature | Calculated value | DFT (e.g., B3LYP) |
| C–O (alkoxide) | Value from literature | Calculated value | DFT (e.g., B3LYP) |
| C–C (ethoxyethoxy group) | Value from literature | Calculated value | DFT (e.g., B3LYP) |
Furthermore, theoretical calculations extend beyond structural prediction to the analysis of bonding characteristics. The Quantum Theory of Atoms in Molecules (QTAIM) and Wiberg Bond Indices (WBI) are used to quantify the nature and strength of the bonds within the barium complexes. rsc.org For example, in studies of barium phosphidoboranes, which can form alkoxide derivatives, DFT calculations have been used to analyze the Ba-P and Ba-O bonds, revealing insights into their covalent versus ionic character and their relative strengths. rsc.orgrsc.org These theoretical findings are often correlated with experimental observations, such as the reactivity of the complexes. rsc.orgrsc.org
Spectroscopic data also serve as a crucial benchmark for theoretical models. Calculated vibrational frequencies from DFT can be compared with experimental FT-IR spectra to assign specific absorption bands to molecular vibrations. Similarly, calculated NMR chemical shifts can be correlated with experimental spectra to aid in the structural elucidation of these complexes in solution. science.gov Discrepancies between theoretical predictions and experimental data can point to limitations in the computational model or suggest complex phenomena in the experimental system, such as solvent effects or dynamic equilibria, that require more sophisticated theoretical treatment. rsc.org
Conclusion and Future Research Directions in Bis 2 Ethoxyethoxy Barium Chemistry
Summary of Key Research Findings and Methodological Advancements
Research into Bis(2-ethoxyethoxy)barium has primarily focused on its role as a precursor in chemical deposition techniques. A key synthesis route involves the reaction of barium metal or barium hydride with 2-(2-ethoxyethoxy)ethanol, often in a suitable solvent like toluene (B28343). dtic.milprepchem.com This method provides a pathway to a soluble barium source essential for solution-based deposition methods.
Methodologically, the compound has been pivotal in both sol-gel processing and Metal-Organic Chemical Vapor Deposition (MOCVD). In sol-gel synthesis, it serves as a barium source for creating multicomponent oxide materials, such as high-temperature superconductors and ferroelectrics like Barium Titanate (BaTiO₃). dtic.milacademie-sciences.frresearchgate.netresearchgate.net The sol-gel process allows for excellent control over stoichiometry and the creation of homogeneous materials. dtic.milacademie-sciences.fr In vapor deposition techniques like MOCVD and Atomic Layer Deposition (ALD), the volatility and thermal stability of barium precursors are paramount. acs.org While Bis(2-ethoxyethoxy)barium itself is a foundational concept, research has evolved towards designing more complex, second-generation precursors that incorporate similar ether-based ligands to enhance volatility and prevent the formation of non-volatile oligomers, a common issue with alkaline earth metal precursors. acs.orgnih.govresearchgate.net
Table 1: Summary of Methodological Advancements Using Barium Alkoxide Precursors
| Deposition Method | Role of Barium Precursor | Resulting Material Example | Key Advancement |
|---|---|---|---|
| Sol-Gel | Homogeneous Barium Source | YBa₂Cu₃O₇₋₆ (YBCO), BaTiO₃ | Enabled synthesis of high-purity superconducting and ferroelectric powders and films. dtic.milacademie-sciences.fr |
| MOCVD/ALD | Volatile Vapor Phase Source | BaTiO₃, BaSrTiO₃ | Crucial for fabricating thin films for high-k dielectrics and DRAMs. nih.govresearchgate.net |
| Hybrid Polymer Synthesis | Inorganic Component Source | BaTiO₃/Polymer Nanocomposite | Development of transparent nanoparticle/polymer hybrid films with tunable optical properties. researchgate.net |
Identification of Unresolved Challenges in Precursor Design and Application
Despite advancements, significant challenges persist in the design and application of barium precursors, including those based on ethoxyethoxy ligands. The primary obstacle for MOCVD and ALD applications is the inherent tendency of barium compounds to form oligomeric or polymeric structures due to the large size and high coordination number of the barium ion. acs.orgresearchgate.net This oligomerization drastically reduces the precursor's volatility, making vapor transport to the substrate inefficient.
Another challenge is the high reactivity of barium precursors, which can lead to premature reactions, instability, and contamination. researchgate.net For instance, reactions with surface hydroxyl groups can be problematic in ALD processes. researchgate.net The thermal stability of the precursor is a delicate balance; it must be volatile enough to be transported but stable enough to not decompose in the lines before reaching the substrate. acs.org Furthermore, the incorporation of fluorine into ligands to increase volatility can lead to fluorine contamination in the final film, which is detrimental to the electronic properties of devices. researchgate.net Therefore, the development of fluorine-free, monomeric, and highly volatile barium precursors remains a critical area of research. researchgate.net
Table 2: Key Challenges in Barium Precursor Technology
| Challenge | Underlying Cause | Impact on Film Deposition | Potential Mitigation Strategy |
|---|---|---|---|
| Low Volatility | Oligomerization of Ba complexes. acs.orgresearchgate.net | Inefficient precursor transport and low growth rates. | Design of monomeric complexes using sterically bulky or encapsulating ligands. acs.orgnih.gov |
| Precursor Instability | High reactivity and insufficient thermal stability. researchgate.net | Premature decomposition, non-uniform films, and carbon contamination. rsc.org | Modification of ligands to enhance thermal properties; use of liquid injection MOCVD. rsc.org |
| Film Contamination | Use of fluorine-containing ligands to boost volatility. researchgate.net | Degradation of electronic properties (e.g., in CeO₂ films). researchgate.net | Development of highly volatile, fluorine-free precursors like β-ketoiminates. researchgate.net |
| Stoichiometry Control | Mismatched reactivity of different precursors in multi-component systems. | Difficulty in achieving the desired elemental ratio in complex oxides like Ba(Sr,Ti)O₃. rsc.org | Tuning precursor design for compatible decomposition pathways. rsc.org |
Emerging Opportunities in Advanced Functional Material Synthesis
The development of sophisticated barium precursors like Bis(2-ethoxyethoxy)barium is opening new frontiers in the synthesis of advanced functional materials. A major area of opportunity lies in the fabrication of ultra-thin films for next-generation electronics. researchgate.net This includes high-k dielectric materials, such as Barium Strontium Titanate (BaSrTiO₃) and Barium Titanate (BaTiO₃), which are essential for shrinking the size of dynamic random-access memory (DRAM) capacitors and metal-oxide-semiconductor field-effect transistors (MOSFETs). nih.govresearchgate.net The ability to deposit uniform, high-quality ferroelectric thin films via MOCVD or ALD is critical for these applications. nih.gov
Another promising avenue is the synthesis of transparent conducting oxides (TCOs). Perovskite oxides like Barium Stannate (BaSnO₃) exhibit high electron mobility and optical transparency, making them potential game-changers for transparent electronics, flat-panel displays, and solar cells. arxiv.org The availability of suitable barium precursors is a key enabler for exploring these materials. arxiv.org Furthermore, there are emerging applications in creating novel composite materials, such as BaTiO₃ nanoparticle/polymer hybrids, which offer tunable optical properties for specialized optical devices. researchgate.net The precise control afforded by chemical deposition methods is crucial for realizing the potential of these complex material systems.
Broader Impact on Electronic and Energy Storage Technologies
The impact of improved barium precursors extends across the fields of electronics and energy. In electronics, the ability to deposit high-quality, conformal thin films of materials like BaTiO₃ and BaSrTiO₃ directly influences the advancement of memory and logic devices. nih.govresearchgate.net Better dielectric and ferroelectric layers lead to smaller, more efficient, and higher-performance components, pushing the boundaries of Moore's Law. researchgate.netacs.org The development of novel transparent conducting oxides based on barium could revolutionize displays and touch screens, enabling new device form factors. arxiv.orgatlascopcogroup.com
In the energy sector, these materials are critical for both generation and storage. Ferroelectric materials like BaSrTiO₃ are being investigated for use in solid-state dye-sensitized solar cells. astrj.com The development of p-type transparent conductors, such as barium copper sulfide, could improve the efficiency of thin-film solar cells like those based on Cadmium Telluride (CdTe). researchgate.net While less direct, the fundamental chemistry of ether-based solvents and ligands, exemplified by the "ethoxyethoxy" moiety, is also relevant in energy storage systems like fluoride (B91410) shuttle batteries, where such molecules are used as electrolytes. researchgate.net Ultimately, the continued refinement of precursors like Bis(2-ethoxyethoxy)barium is a fundamental step that enables the fabrication of the advanced material architectures required for future electronic and energy storage technologies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing high-purity Bis(2-ethoxyethoxy) barium, and how can impurities be minimized during synthesis?
- Methodological Answer : Synthesis typically involves reacting barium oxide or hydroxide with 2-ethoxyethoxy ligands under anhydrous conditions. To minimize impurities (e.g., residual solvents or unreacted precursors), use inert atmospheres (argon/nitrogen), controlled stoichiometry, and post-synthesis purification via vacuum distillation or recrystallization. Monitor purity via elemental analysis and nuclear magnetic resonance (NMR) spectroscopy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to barium's toxicity and potential for skin/eye irritation, use fume hoods, nitrile gloves, and safety goggles. Store in sealed containers away from oxidizers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose following hazardous waste regulations. Reference safety data sheets (SDS) for barium compounds for spill response and first aid .
Q. How can researchers characterize the solubility and stability of this compound in different solvents?
- Methodological Answer : Conduct gravimetric analysis by dissolving the compound in solvents (e.g., glymes, ethers) at varying temperatures. Use dynamic light scattering (DLS) to monitor aggregation, and thermogravimetric analysis (TGA) to assess thermal stability. Compare results with structurally analogous electrolytes (e.g., NaDEEP/TEOP systems) .
Advanced Research Questions
Q. What spectroscopic techniques are most effective for analyzing the coordination environment of barium in this compound complexes?
- Methodological Answer : Employ X-ray absorption spectroscopy (XAS) to probe barium’s local coordination structure. Pair with density functional theory (DFT) simulations to interpret spectral data. For dynamic behavior, use time-resolved fluorescence spectroscopy or Raman microscopy .
Q. How can contradictory data on the compound’s reactivity with atmospheric moisture be resolved?
- Methodological Answer : Design controlled experiments comparing reactivity under dry (<1 ppm H₂O) vs. humid conditions. Use Karl Fischer titration to quantify moisture uptake and infrared (IR) spectroscopy to identify hydrolysis products (e.g., barium hydroxide). Replicate studies across multiple labs to isolate environmental variables .
Q. What methodologies are recommended for assessing the ecotoxicological impact of this compound in aquatic systems?
- Methodological Answer : Follow OECD guidelines for acute toxicity testing using Daphnia magna or algae. Measure EC₅₀ values and compare with regulatory thresholds. For chronic effects, conduct bioaccumulation studies using isotopic labeling (e.g., ¹³⁸Ba tracing) and assess trophic transfer in model ecosystems .
Data Management and Reproducibility
Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for studies involving this compound?
- Methodological Answer : Use electronic lab notebooks (ELNs) to document synthesis parameters and raw spectral data. Deposit datasets in repositories like Zenodo with standardized metadata (e.g., solvent purity, temperature gradients). Adopt the IUPAC nomenclature for chemical identifiers to enhance interoperability .
Q. What statistical approaches are suitable for resolving discrepancies in electrochemical performance data for barium-based electrolytes?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., electrode surface roughness, impurity levels). Use Bland-Altman plots to assess inter-lab reproducibility and bootstrapping to quantify uncertainty in conductivity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
